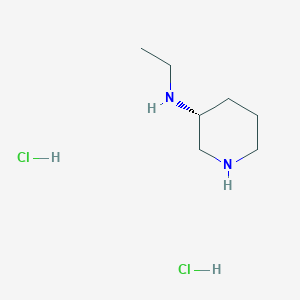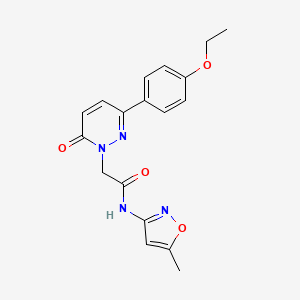![molecular formula C21H26N4O4 B2934902 N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-83-3](/img/structure/B2934902.png)
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including vitamins, antibiotics, and anticancer agents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like ChemDraw or other chemical drawing software can be used to visualize the structure based on the IUPAC name .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group (-CONH2) is often involved in hydrogen bonding, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Characterization
The compound N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a representative of a class of compounds explored for various scientific purposes, including the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives. These compounds have been synthesized through various methods, aiming to explore their chemical properties and potential biological activities. For example, the synthesis, characterization, and evaluation of cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells have been reported for similar compounds, demonstrating the importance of structural variations in determining biological activity (Hassan, Hafez, & Osman, 2014).
Antiallergic Activity
Studies have also delved into the antiallergic potential of related pyrazolo[1,5-a]pyrimidine derivatives. These investigations have led to the synthesis of compounds exhibiting significant antiallergic activity, with some derivatives showing potency superior to known antiallergic drugs. This highlights the therapeutic potential of these compounds in treating allergic reactions, with ongoing clinical studies to further explore their utility (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
Fungicidal Applications
The pyrazolo[1,5-a]pyrimidine framework has also been investigated for its fungicidal properties. Analogues of systemic fungicides like carboxin have been synthesized, with some derivatives showing high levels of activity against fungal species. This suggests the potential of such compounds in developing new fungicides to combat fungal infections in crops, contributing to agricultural biosecurity (Huppatz, 1985).
Anticancer and Anti-inflammatory Agents
Further research into pyrazolopyrimidine derivatives has identified their potential as anticancer and anti-inflammatory agents. Novel synthetic routes have been developed to produce compounds with evaluated cytotoxicity against various cancer cell lines and inhibitory effects on lipoxygenase, an enzyme involved in the inflammatory process. These studies underscore the versatile therapeutic applications of pyrazolopyrimidine derivatives, from anticancer to anti-inflammatory treatments (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Mécanisme D'action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth. Specifically, compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 .
Biochemical Pathways
It is known that the compound has potent antileishmanial and antimalarial activities .
Pharmacokinetics
It is known that the compound has potent antileishmanial and antimalarial activities , suggesting that it has sufficient bioavailability to exert its effects.
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-4-24-13-16(20(26)22-12-18(28-5-2)29-6-3)19-17(14-24)21(27)25(23-19)15-10-8-7-9-11-15/h7-11,13-14,18H,4-6,12H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRZUXBUNKEQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(m-tolyl)methanone](/img/structure/B2934819.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2934822.png)
![5-ethoxy-6-ethyl-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934823.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-diethoxyphenyl)methanone](/img/structure/B2934825.png)
![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)
![2-chloro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2934829.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2934830.png)


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2934837.png)
![2-Chloro-1-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2934838.png)

